molecular formula C12H10N2O2 B1195624 N-(2-Hydroxyphenyl)-2-pyridinecarboxamide CAS No. 88530-99-8

N-(2-Hydroxyphenyl)-2-pyridinecarboxamide

Cat. No. B1195624
CAS RN: 88530-99-8
M. Wt: 214.22 g/mol
InChI Key: VQNPYGMCQVAXJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-hydroxyphenyl)-2-pyridinecarboxamide is an aromatic amide.

Scientific Research Applications

Crystal Chemistry and Structural Analysis

N-(2-Hydroxyphenyl)-2-pyridinecarboxamide and related compounds have been studied for their crystal chemistry and intermolecular interactions. For instance, Malone et al. (1997) investigated the synthesis, characterization, and crystal chemistry of N,N'-diphenylisophthalamide and related compounds, highlighting the importance of intramolecular hydrogen bonding in these structures (Malone et al., 1997). Similarly, Chen et al. (2011) synthesized (S)-N-(2-Hydroxyphenyl)pyrrolidine-2-carboxamide and analyzed its crystal structure using X-ray diffraction, which elucidates the molecular conformation influenced by hydrogen bonding (Chen et al., 2011).

Synthesis and Properties

Stavenuiter et al. (1985) explored the synthesis of 5-phenyl-2-pyridinamine, a pyrolysis product of phenylalanine, and its metabolites, highlighting the methodological advancements in the synthesis of these compounds (Stavenuiter et al., 1985). Additionally, Zheng Jufang (2009) studied the DNA-binding properties of N-substituted pyridinecarboxamide, providing insights into the molecular interactions of these compounds with DNA (Zheng Jufang, 2009).

Polymer Science

Yang and Lin (1995) investigated aromatic polyamides and polyimides based on 3,3-bis[4-(4-aminophenoxy)phenyl]-phthalimidine, a compound related to N-(2-Hydroxyphenyl)-2-pyridinecarboxamide. This research contributes to the development of materials with improved properties for industrial applications (Yang & Lin, 1995).

Drug Discovery and Molecular Interactions

In the field of drug discovery, Schroeder et al. (2009) discovered BMS-777607, a selective inhibitor of the Met kinase superfamily, featuring a structure related to N-(2-Hydroxyphenyl)-2-pyridinecarboxamide (Schroeder et al., 2009). This underlines the potential of such compounds in therapeutic applications.

properties

IUPAC Name

N-(2-hydroxyphenyl)pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c15-11-7-2-1-5-9(11)14-12(16)10-6-3-4-8-13-10/h1-8,15H,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQNPYGMCQVAXJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC=CC=N2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60357067
Record name BAS 00134377
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60357067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Hydroxyphenyl)-2-pyridinecarboxamide

CAS RN

88530-99-8
Record name BAS 00134377
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60357067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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